molecular formula C18H26N6 B5800383 6-(1-azepanylmethyl)-N-(2,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine

6-(1-azepanylmethyl)-N-(2,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine

Cat. No. B5800383
M. Wt: 326.4 g/mol
InChI Key: XHOVLENLNHKFLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(1-azepanylmethyl)-N-(2,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine, also known as ADP-ribosylation factor 1 (ARF1) inhibitor, is a chemical compound that has been extensively studied for its potential application in scientific research. ARF1 is a small GTPase protein that plays a crucial role in intracellular vesicular trafficking and signal transduction pathways. The inhibition of ARF1 activity has been shown to have a significant impact on various cellular processes, including membrane trafficking, cytoskeleton organization, and cell proliferation.

Mechanism of Action

6-(1-azepanylmethyl)-N-(2,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine inhibits the activity of ARF1 by binding to its active site and preventing the exchange of GDP for GTP. This results in the inhibition of ARF1-mediated vesicular trafficking and signal transduction pathways.
Biochemical and physiological effects:
The inhibition of ARF1 activity by 6-(1-azepanylmethyl)-N-(2,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, the disruption of membrane trafficking, and the alteration of cytoskeleton organization. These effects have been demonstrated to have a potential therapeutic effect on various diseases, including cancer, Alzheimer's disease, and viral infections.

Advantages and Limitations for Lab Experiments

The advantages of using 6-(1-azepanylmethyl)-N-(2,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine in lab experiments include its high potency and specificity for ARF1 inhibition, its ability to inhibit various cellular processes, and its potential therapeutic effect on various diseases. However, the limitations of using 6-(1-azepanylmethyl)-N-(2,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine in lab experiments include its potential toxicity and the need for further studies to determine its efficacy and safety in vivo.

Future Directions

There are several future directions for the study of 6-(1-azepanylmethyl)-N-(2,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine. These include the development of more potent and specific ARF1 inhibitors, the determination of the efficacy and safety of 6-(1-azepanylmethyl)-N-(2,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine in vivo, and the identification of potential therapeutic targets for the treatment of various diseases, including cancer, Alzheimer's disease, and viral infections.
Conclusion:
6-(1-azepanylmethyl)-N-(2,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine is a chemical compound that has been extensively studied for its potential application in scientific research. It has been shown to have a significant impact on various cellular processes, including membrane trafficking, cytoskeleton organization, and cell proliferation. The inhibition of ARF1 activity by 6-(1-azepanylmethyl)-N-(2,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine has been demonstrated to have a potential therapeutic effect on various diseases, including cancer, Alzheimer's disease, and viral infections. The development of more potent and specific ARF1 inhibitors and the determination of the efficacy and safety of 6-(1-azepanylmethyl)-N-(2,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine in vivo are important future directions for the study of this compound.

Synthesis Methods

The synthesis of 6-(1-azepanylmethyl)-N-(2,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine involves a multistep process that starts with the reaction of 2,4-dimethylbenzonitrile with hydrazine hydrate to form 2,4-dimethylphenylhydrazine. The subsequent reaction of 2,4-dimethylphenylhydrazine with 1,3,5-triazine-2,4-dione leads to the formation of 2-(2,4-dimethylphenyl)-4,6-dioxo-1,3,5-triazine. The final step involves the reaction of 2-(2,4-dimethylphenyl)-4,6-dioxo-1,3,5-triazine with 1-azepanemethanamine to form 6-(1-azepanylmethyl)-N-(2,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine.

Scientific Research Applications

6-(1-azepanylmethyl)-N-(2,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine has been extensively studied for its potential application in scientific research. It has been shown to have a significant impact on various cellular processes, including membrane trafficking, cytoskeleton organization, and cell proliferation. The inhibition of ARF1 activity by 6-(1-azepanylmethyl)-N-(2,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine has been demonstrated to have a potential therapeutic effect on various diseases, including cancer, Alzheimer's disease, and viral infections.

properties

IUPAC Name

6-(azepan-1-ylmethyl)-2-N-(2,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N6/c1-13-7-8-15(14(2)11-13)20-18-22-16(21-17(19)23-18)12-24-9-5-3-4-6-10-24/h7-8,11H,3-6,9-10,12H2,1-2H3,(H3,19,20,21,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHOVLENLNHKFLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC2=NC(=NC(=N2)N)CN3CCCCCC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(azepan-1-ylmethyl)-N-(2,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine

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